20:0-20:1-20:0 TG-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C63H120O6 |

|---|---|

Poids moléculaire |

978.7 g/mol |

Nom IUPAC |

[1,1,2,3,3-pentadeuterio-3-icosanoyloxy-2-[(Z)-icos-11-enoyl]oxypropyl] icosanoate |

InChI |

InChI=1S/C63H120O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-61(64)67-58-60(69-63(66)57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)59-68-62(65)56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h27,30,60H,4-26,28-29,31-59H2,1-3H3/b30-27-/i58D2,59D2,60D |

Clé InChI |

VNTAEBMTULPOLY-NHYOGKJZSA-N |

SMILES isomérique |

[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCCCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCCCC |

SMILES canonique |

CCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCC=CCCCCCCCC |

Origine du produit |

United States |

Foundational & Exploratory

A Technical Guide to 20:0-20:1-20:0 TG-d5: An Internal Standard for Quantitative Lipidomics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 20:0-20:1-20:0 TG-d5, a deuterated triglyceride essential for accurate and precise quantification of lipids in complex biological samples. Its primary application lies as an internal standard in mass spectrometry-based lipidomics, a powerful analytical technique for elucidating the role of lipids in health and disease.

Core Concepts: The Role of Deuterated Standards in Lipidomics

The fundamental principle behind the use of this compound is isotope dilution mass spectrometry. In this method, a known quantity of the deuterated standard is added to a biological sample at the initial stage of preparation. Because the deuterated standard is chemically identical to its endogenous, non-deuterated counterpart, it experiences the same extraction inefficiencies and ionization suppression or enhancement effects during mass spectrometry analysis. By comparing the signal intensity of the endogenous lipid to that of the known amount of the deuterated internal standard, precise quantification can be achieved.

Chemical and Physical Properties

This compound, also known by its systematic name 1,3(d5)-dieicosanoyl-2-(11Z-eicosenoyl)-glycerol, is a synthetic triglyceride containing two eicosanoic acid (20:0) chains and one eicosenoic acid (20:1) chain attached to a glycerol (B35011) backbone.[1][2] The "d5" designation indicates that five hydrogen atoms on the glycerol backbone have been replaced by deuterium (B1214612) atoms, resulting in a molecule with a higher mass than its endogenous analog.[3]

A summary of its key quantitative properties is presented in the table below:

| Property | Value | Reference |

| Systematic Name | 1,3(d5)-dieicosanoyl-2-(11Z-eicosenoyl)-glycerol | [2] |

| Common Name | This compound | [2] |

| Molecular Formula | C₆₃H₁₁₅D₅O₆ | [2] |

| Formula Weight | 978.654 g/mol | [2] |

| Exact Mass | 977.94 Da | [2] |

| CAS Number | 958764-14-2 | [2] |

| Appearance | White to off-white solid | |

| Storage Temperature | -20°C | [2] |

| Stability | 1 year at -20°C | [2] |

| Purity | Typically ≥98% | |

| Solubility | Soluble in ethanol (B145695) and chloroform (B151607) | [4] |

Experimental Protocols

The use of this compound as an internal standard is integral to quantitative lipidomics workflows. Below are detailed methodologies for its application.

Preparation of Internal Standard Stock Solution

-

Weighing: Accurately weigh a precise amount of this compound powder.

-

Dissolution: Dissolve the powder in a suitable organic solvent, such as a chloroform:methanol (1:1, v/v) mixture, to create a stock solution of a known concentration.

-

Storage: Store the stock solution in an amber glass vial at -20°C to prevent degradation.

Sample Preparation and Lipid Extraction (Modified Bligh & Dyer Method)

-

Sample Thawing: Thaw frozen biological samples (e.g., plasma, tissue homogenate) on ice.

-

Internal Standard Spiking: Add a precise volume of the this compound stock solution to the sample. The amount added should be optimized to be within the linear dynamic range of the mass spectrometer and comparable to the expected concentration of the endogenous triglycerides of interest.

-

Solvent Addition: Add a 1:2 (v/v) mixture of chloroform:methanol to the sample.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and lipid extraction.

-

Phase Separation: Add chloroform and water to the mixture to induce phase separation. Centrifuge the sample to pellet any solid debris.

-

Lipid Collection: Carefully collect the lower organic phase, which contains the lipids, using a glass pipette and transfer it to a new tube.

-

Drying: Evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried lipid extract in a solvent suitable for LC-MS analysis, such as a 2:1:1 (v/v/v) mixture of isopropanol:acetonitrile:water.

LC-MS/MS Analysis

-

Chromatographic Separation: Inject the reconstituted lipid extract onto a reverse-phase liquid chromatography (LC) column. The specific column and gradient conditions should be optimized for the separation of triglycerides.

-

Mass Spectrometric Detection: Analyze the eluent from the LC column using a tandem mass spectrometer (MS/MS) operating in a positive electrospray ionization (ESI) mode. Triglycerides are typically detected as their ammoniated adducts ([M+NH₄]⁺).

-

Data Acquisition: Set up the mass spectrometer to perform precursor ion scanning or neutral loss scanning to specifically detect triglyceride species. For targeted quantification, use multiple reaction monitoring (MRM) to monitor specific precursor-to-product ion transitions for both the endogenous triglyceride and the this compound internal standard.

Data Presentation and Analysis

The raw data from the LC-MS/MS analysis is processed to identify and quantify individual triglyceride species. The peak area of the endogenous triglyceride is normalized to the peak area of the this compound internal standard. A calibration curve can be generated using a series of known concentrations of a non-deuterated triglyceride standard spiked with a fixed amount of the deuterated internal standard to determine the absolute concentration of the endogenous lipid.

Mandatory Visualizations

General Lipidomics Workflow

References

In-Depth Technical Guide to 20:0-20:1-20:0 TG-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the deuterated triglyceride 20:0-20:1-20:0 TG-d5, a critical internal standard for advanced lipidomic analysis. This document details its chemical properties, its application in quantitative mass spectrometry, and relevant metabolic pathways.

Core Chemical and Physical Properties

This compound, scientifically known as 1,3(d5)-dieicosanoyl-2-(11Z-eicosenoyl)-glycerol, is a synthetic triglyceride containing two arachidic acid (20:0) chains and one eicosenoic acid (20:1) chain attached to a glycerol (B35011) backbone.[1] The 'd5' designation indicates that five hydrogen atoms on the glycerol backbone have been replaced by deuterium, a stable isotope of hydrogen. This isotopic labeling is crucial for its use as an internal standard in mass spectrometry, as it allows for its differentiation from endogenous, non-labeled triglycerides.[2]

| Property | Value | Reference(s) |

| Chemical Name | 1,3(d5)-dieicosanoyl-2-(11Z-eicosenoyl)-glycerol | [1] |

| Synonyms | TG d5-(20:0/20:1(11Z)/20:0) | [1] |

| Molecular Formula | C₆₃H₁₁₅D₅O₆ | [1] |

| Formula Weight | 978.654 | [1] |

| Exact Mass | 977.94 | [1] |

| CAS Number | 958764-14-2 | [1] |

| Physical State | Powder | [1] |

| Storage Temperature | -20°C | [1] |

| Stability | 1 Year | [1] |

| Hygroscopic | Yes | [1] |

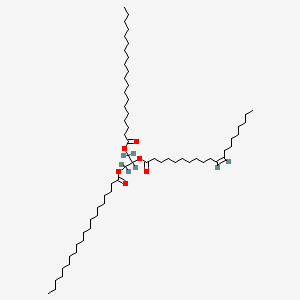

Visualization of Chemical Structure

A precise understanding of the molecular structure is fundamental for its application.

Caption: Chemical structure of this compound.

Application in Quantitative Lipidomics

This compound is primarily utilized as an internal standard in mass spectrometry-based lipidomics for the accurate quantification of triglycerides in complex biological samples. The principle of its application lies in isotope dilution mass spectrometry. A known amount of the deuterated standard is added to a sample at the beginning of the experimental workflow. Because it is chemically identical to its non-deuterated counterpart, it experiences the same extraction inefficiencies and ionization suppression or enhancement effects during mass spectrometry analysis. By comparing the signal intensity of the endogenous analyte to the known concentration of the deuterated internal standard, precise and accurate quantification can be achieved.

Experimental Protocols

Lipid Extraction from Biological Samples

A common method for extracting lipids from biological matrices is the Folch method, which utilizes a chloroform (B151607) and methanol (B129727) mixture.

-

Sample Preparation : Homogenize the tissue sample in a 2:1 chloroform:methanol solution.

-

Phase Separation : Add a salt solution (e.g., 0.9% NaCl) to the homogenate to induce phase separation.

-

Lipid Collection : The lower organic phase, containing the lipids, is carefully collected.

-

Drying and Reconstitution : The solvent is evaporated under a stream of nitrogen, and the dried lipid extract is reconstituted in an appropriate solvent for LC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

The following is a general protocol for the analysis of triglycerides using LC-MS with this compound as an internal standard.

| Parameter | Description |

| Chromatography | Reversed-phase liquid chromatography (RPLC) is commonly used to separate lipid species. |

| Mobile Phase A | Acetonitrile/Water (e.g., 60:40) with additives like ammonium (B1175870) formate (B1220265) and formic acid. |

| Mobile Phase B | Isopropanol/Acetonitrile (e.g., 90:10) with similar additives. |

| Gradient | A gradient from a lower to a higher percentage of mobile phase B is used to elute lipids of increasing hydrophobicity. |

| Mass Spectrometry | Electrospray ionization (ESI) in positive mode is typically used for triglyceride analysis. |

| Detection Mode | Multiple Reaction Monitoring (MRM) or full scan with high-resolution mass spectrometry can be employed for quantification. |

Metabolic Pathway and Experimental Workflow

The use of deuterated triglyceride standards is integral to studying triglyceride metabolism. The following diagrams illustrate the metabolic fate of triglycerides and a typical lipidomics workflow.

Caption: Simplified pathway of dietary triglyceride metabolism.

Caption: A typical lipidomics experimental workflow.

References

An In-depth Technical Guide to the Physical Properties of 20:0-20:1-20:0 TG-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the known physical and chemical properties of the deuterated triglyceride 20:0-20:1-20:0 TG-d5, also known as 1,3(d5)-dieicosanoyl-2-(11Z-eicosenoyl)-glycerol. This synthetic, stable isotope-labeled lipid is a crucial internal standard in the field of lipidomics, particularly in quantitative analyses using mass spectrometry. Its structural similarity to endogenous triglycerides, combined with its distinct mass, allows for precise and accurate quantification of related lipid species in complex biological matrices. This guide is intended for researchers, scientists, and drug development professionals who utilize or are considering the use of this standard in their analytical workflows.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. Due to the limited availability of specific experimental data for this deuterated molecule, some properties are based on its non-deuterated counterpart or similar long-chain triglycerides.

| Property | Value |

| Chemical Name | 1,3(d5)-dieicosanoyl-2-(11Z-eicosenoyl)-glycerol |

| Synonyms | This compound, 1,3-diarachidoyl-2-oleoyl-glycerol-d5 |

| Chemical Formula | C₆₃H₁₁₅D₅O₆[1] |

| Molecular Weight | 978.654 g/mol [1] |

| Exact Mass | 977.94 g/mol [1] |

| CAS Number | 958764-14-2[1] |

| Physical Form | Powder[1] |

| Storage Temperature | -20°C[1] |

| Solubility (General) | Soluble in non-polar organic solvents such as chloroform (B151607) and methanol; sparingly soluble in polar solvents.[2] |

Experimental Protocols

Detailed methodologies for the characterization and application of triglycerides like this compound are essential for obtaining reliable and reproducible data. The following sections outline standard experimental protocols.

Lipid Extraction from Plasma (Folch Method)

This protocol describes a common method for extracting total lipids from a plasma sample, a crucial first step before analysis.

-

Sample Preparation: Thaw plasma samples on ice. In a glass tube, combine 100 µL of plasma with a known amount of this compound as an internal standard.[3]

-

Solvent Addition: Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the plasma sample.[4]

-

Homogenization: Vortex the mixture thoroughly for 2 minutes to ensure complete mixing and protein denaturation.

-

Phase Separation: Add 400 µL of 0.9% NaCl solution to the mixture and vortex again for 30 seconds. Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to induce phase separation.[5]

-

Lipid Collection: Carefully aspirate the lower organic phase, which contains the lipids, and transfer it to a new glass tube.

-

Drying: Evaporate the solvent under a gentle stream of nitrogen gas to obtain the dried lipid extract.

-

Reconstitution: Reconstitute the lipid extract in a suitable solvent for the subsequent analytical method, such as a mixture of acetonitrile (B52724) and isopropanol (B130326) for LC-MS analysis.[5]

Thermal Analysis by Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal properties of a substance, such as its melting point and the enthalpy of phase transitions.

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC instrument.

-

Thermal Program:

-

Equilibrate the sample at a low temperature, for example, -40°C.

-

Ramp the temperature up to a temperature above the expected melting point, for instance, 80°C, at a controlled heating rate (e.g., 5°C/min).

-

Hold the sample at the high temperature for a few minutes to ensure complete melting.

-

Cool the sample back down to the initial low temperature at a controlled cooling rate (e.g., 5°C/min) to observe crystallization behavior.

-

-

Data Analysis: Analyze the resulting thermogram to identify the onset and peak temperatures of melting and crystallization events, and to calculate the enthalpy of these transitions by integrating the peak areas.

Quantitative Analysis by UPLC-MS/MS

This protocol outlines a general procedure for the quantitative analysis of triglycerides using an internal standard like this compound.

-

Chromatographic Separation (UPLC):

-

Column: Use a reverse-phase column suitable for lipid analysis, such as a C18 column.

-

Mobile Phase A: Acetonitrile/water (e.g., 60:40) with an additive like 10 mM ammonium (B1175870) formate.

-

Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10) with the same additive.

-

Gradient: Develop a gradient elution program that effectively separates the triglycerides of interest.

-

Flow Rate: A typical flow rate for UPLC is between 0.2 and 0.5 mL/min.

-

-

Mass Spectrometry Detection (MS/MS):

-

Ionization: Use electrospray ionization (ESI) in positive ion mode.

-

Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for targeted quantification.

-

MRM Transitions: Define specific precursor-to-product ion transitions for the target analytes and for the this compound internal standard.

-

-

Quantification:

-

Calibration Curve: Prepare a series of calibration standards with known concentrations of the target analytes and a fixed concentration of the internal standard.

-

Data Analysis: Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte to generate a calibration curve. Use this curve to determine the concentration of the analyte in the unknown samples.[6]

-

Logical Relationships and Workflows

The primary application of this compound is as an internal standard in targeted lipidomics. The following diagram illustrates a typical experimental workflow.

Caption: A generalized workflow for targeted lipidomics using a deuterated internal standard.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. brainkart.com [brainkart.com]

- 3. Lipidomics Workflow for Cells, Plasma & Tissue via LC-MS/MS - Creative Proteomics [creative-proteomics.com]

- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

Navigating Lipidomics: A Technical Guide to 20:0-20:1-20:0 TG-d5 for Researchers

For researchers, scientists, and drug development professionals venturing into the intricate world of lipidomics, the precise quantification of lipid species is paramount. This in-depth technical guide focuses on a key tool in this endeavor: the deuterated triglyceride internal standard, 20:0-20:1-20:0 TG-d5. This guide provides comprehensive information on its suppliers, pricing, technical specifications, and detailed experimental protocols for its application in mass spectrometry-based lipid analysis.

Introduction to this compound

This compound, also known as 1,3-dieicosanoyl-2-eicosenoyl-glycerol-d5, is a synthetic, stable isotope-labeled triglyceride. It is structurally identical to its endogenous counterpart, with the exception of five deuterium (B1214612) atoms on the glycerol (B35011) backbone. This subtle mass difference allows it to be distinguished by a mass spectrometer, making it an ideal internal standard for the accurate quantification of triglycerides in complex biological samples. The use of such a standard is critical to correct for variations that can occur during sample preparation, extraction, and analysis.

Suppliers and Pricing

The primary manufacturer of high-purity this compound is Avanti Polar Lipids .[1] Their products are widely distributed through various life science research suppliers.

Key Suppliers:

-

Avanti Polar Lipids: The direct source for this and a wide range of other high-purity lipids.

-

Sigma-Aldrich (Merck): A major distributor for Avanti Polar Lipids, offering the product with extensive technical documentation.[1] Pricing is typically available upon logging into their website with an institutional account.

-

MedChemExpress: Another supplier of isotope-labeled compounds, including this compound.[2]

-

BOC Sciences: Lists 20:0-20:1-20:0-[d5] TG among its phospholipid offerings.

Pricing for this compound can vary depending on the supplier, quantity, and any institutional discounts. It is recommended to obtain quotes from multiple suppliers to ensure competitive pricing. As a specialized research chemical, it is typically sold in milligram quantities.

Technical Data

A thorough understanding of the technical specifications of this compound is essential for its proper use and for accurate data interpretation.

| Property | Value | Reference |

| Chemical Name | 1,3(d5)-dieicosanoyl-2-(11Z-eicosenoyl)-glycerol | [1] |

| Synonyms | TG d5-(20:0/20:1(11Z)/20:0) | [1] |

| Molecular Formula | C₆₃H₁₁₅D₅O₆ | [1] |

| Formula Weight | 978.654 | [1] |

| Exact Mass | 977.94 | [1] |

| CAS Number | 958764-14-2 | [1] |

| Physical Form | Powder | |

| Purity | >99% | |

| Storage Temperature | -20°C | [1] |

Experimental Protocols

The primary application of this compound is as an internal standard in quantitative lipidomics workflows, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below are detailed methodologies for its use.

Lipid Extraction using Methyl-tert-Butyl Ether (MTBE)

The MTBE extraction method is favored for its efficiency in extracting a broad range of lipid classes with high recovery.[3][4]

Materials:

-

Biological sample (e.g., plasma, tissue homogenate)

-

Methanol (B129727) (LC-MS grade)

-

Methyl-tert-butyl ether (MTBE) (LC-MS grade)

-

Water (LC-MS grade)

-

This compound internal standard solution (concentration to be optimized based on expected endogenous levels)

-

Glass tubes with Teflon-lined caps

-

Vortex mixer

-

Centrifuge

Procedure:

-

To a glass tube containing the biological sample, add the appropriate volume of the this compound internal standard solution.

-

Add methanol to the sample.[4]

-

Add MTBE and vortex the mixture thoroughly.[4]

-

Incubate the mixture, with shaking, at room temperature to ensure complete protein precipitation and lipid extraction.[4]

-

Induce phase separation by adding water.[4]

-

Vortex the mixture again and then centrifuge to pellet the non-extractable material.[4]

-

The upper, MTBE-rich phase contains the lipids. Carefully collect this upper phase and transfer it to a new glass tube.[3][4]

-

Dry the lipid extract under a gentle stream of nitrogen.

-

Reconstitute the dried lipids in an appropriate solvent for LC-MS analysis (e.g., a mixture of acetonitrile (B52724) and isopropanol).

Lipid Extraction Workflow

Caption: Workflow for lipid extraction using the MTBE method.

UPLC-MS/MS Analysis of Triglycerides

This section outlines a general method for the analysis of triglycerides using an Ultra-Performance Liquid Chromatography (UPLC) system coupled to a tandem mass spectrometer. Parameters should be optimized for the specific instrumentation used.

Instrumentation:

-

UPLC system (e.g., Waters ACQUITY, Agilent 1290)

-

Reversed-phase C18 or C30 column

-

Tandem mass spectrometer (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source

LC Parameters (Example): [5][6][7]

-

Mobile Phase A: Acetonitrile/Water (e.g., 60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

-

Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10) with 10 mM ammonium formate and 0.1% formic acid.

-

Gradient: A typical gradient would start with a lower percentage of mobile phase B, ramping up to a high percentage to elute the hydrophobic triglycerides.

-

Flow Rate: 0.25 - 0.4 mL/min.

-

Column Temperature: 45 - 60°C.

-

Injection Volume: 2 - 10 µL.

MS/MS Parameters (Example): [5][6]

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

Precursor Ion: For triglycerides, the ammonium adduct [M+NH₄]⁺ is typically monitored. For this compound, the precursor ion would be m/z 996.9 (calculated).

-

Product Ions: The product ions correspond to the neutral loss of one of the fatty acid chains. For this compound, the key transitions would be the neutral loss of arachidic acid (20:0) and gondoic acid (20:1).

-

MRM Transitions for this compound (Predicted):

-

Q1: 996.9 -> Q3: [M+NH₄ - C₂₀H₄₀O₂]⁺ (Neutral loss of arachidic acid)

-

Q1: 996.9 -> Q3: [M+NH₄ - C₂₀H₃₈O₂]⁺ (Neutral loss of gondoic acid)

-

Note: The exact m/z values for the product ions should be determined experimentally by infusing the standard.

-

Data Analysis Workflow

Caption: A typical workflow for quantitative lipidomics data analysis.

Biological Significance of 20:0 and 20:1 Fatty Acids in Triglycerides

While this compound is an analytical tool, its non-deuterated counterpart, a triglyceride containing arachidic acid (20:0) and gondoic acid (20:1), has biological relevance.

-

Arachidic Acid (20:0): A saturated very-long-chain fatty acid found in some vegetable oils and as a minor component of animal fats. It can be elongated from stearic acid (18:0).

-

Gondoic Acid (20:1): A monounsaturated omega-9 fatty acid. It is found in various plant oils, including jojoba oil and canola oil.

Triglycerides are the primary form of energy storage in animals and plants. The specific fatty acid composition of triglycerides can influence the physical properties of lipid droplets and cellular membranes. The metabolism of triglycerides containing very-long-chain fatty acids is crucial for maintaining cellular energy homeostasis. Dysregulation of triglyceride metabolism is a hallmark of several metabolic diseases, including obesity, type 2 diabetes, and cardiovascular disease.[8] Studies have shown that specific triglyceride species can serve as biomarkers for these conditions. For instance, lipidomic profiling has identified associations between certain triglyceride species and the risk of coronary heart disease.[8]

The incorporation of specific fatty acids, such as arachidonic acid (a polyunsaturated 20-carbon fatty acid), into triglycerides is a dynamic process within cells and plays a role in fatty acid metabolism.[9][10][11] While arachidic and gondoic acids are not as extensively studied in signaling pathways as arachidonic acid, their presence in triglycerides contributes to the overall lipid profile of a cell, which is increasingly recognized as a critical factor in cellular health and disease.

Glycerolipid Metabolism Pathway

Caption: Simplified de novo pathway for triacylglycerol biosynthesis.

Conclusion

This compound is an indispensable tool for researchers aiming to achieve accurate and reproducible quantification of triglycerides in biological systems. By understanding its technical properties and implementing robust experimental protocols, scientists can confidently navigate the complexities of the lipidome. This guide serves as a foundational resource to facilitate the effective use of this internal standard, ultimately contributing to a deeper understanding of the roles of lipids in health and disease.

References

- 1. avantiresearch.com [avantiresearch.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. MTBE Lipid Extraction - Protocol - OneLab [onelab.andrewalliance.com]

- 4. Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. waters.com [waters.com]

- 6. Triglyceride Analysis Service - Creative Proteomics [creative-proteomics.com]

- 7. In-depth triacylglycerol profiling using MS3 Q-Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lipidomics identified novel cholesterol-independent predictors for risk of incident coronary heart disease: Mediation of risk from diabetes and aggravation of risk by ambient air pollution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of triglycerides in endothelial cell arachidonic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Role of arachidonyl triglycerides within lipid bodies in eicosanoid formation by human polymorphonuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Differential roles for triglyceride and phospholipid pools of arachidonic acid in human lung macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 20:0-20:1-20:0 TG-d5 in Lipidomics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role of the deuterated triglyceride, 20:0-20:1-20:0 TG-d5, in the field of lipidomics. As the study of lipids continues to yield profound insights into cellular biology, disease pathogenesis, and therapeutic interventions, the necessity for precise and accurate quantification of lipid species has become paramount. This document details the application of this compound as an internal standard, presents relevant quantitative data, outlines detailed experimental protocols, and provides visual representations of key workflows and principles to aid researchers in their understanding and application of this essential tool.

Core Principle: Internal Standardization in Lipidomics

In mass spectrometry-based lipidomics, quantitative accuracy can be compromised by variations introduced during sample preparation, extraction, and analysis. An internal standard (IS) is a compound of known concentration, structurally similar to the analyte of interest, that is added to a sample at the beginning of the workflow. By measuring the ratio of the analyte's signal to the internal standard's signal, these variations can be normalized, leading to more reliable and reproducible quantification.

Deuterated standards, such as this compound, are ideal internal standards because their chemical and physical properties are nearly identical to their endogenous, non-deuterated counterparts. The mass difference introduced by the deuterium (B1214612) atoms allows for their distinct detection by the mass spectrometer.

Quantitative Data for this compound

This compound is commonly available as a component of internal standard mixtures. One such widely used mixture is the "d5-TG Internal Standard Mixture I" from Avanti Polar Lipids. The precise composition of this mixture is crucial for accurate quantification.

Table 1: Composition of Avanti Polar Lipids d5-TG Internal Standard Mixture I

| Component | Concentration (µM) |

| 20:5-22:6-20:5 (d5) TG | 4.03 |

| 14:0-16:1-14:0 (d5) TG | 3.99 |

| 15:0-18:1-15:0 (d5) TG | 3.97 |

| 16:0-18:0-16:0 (d5) TG | 4.05 |

| 17:0-17:1-17:0 (d5) TG | 4.14 |

| 19:0-12:0-19:0 (d5) TG | 4.01 |

| 20:0-20:1-20:0 (d5) TG | 3.81 |

| 20:2-18:3-20:2 (d5) TG | 3.96 |

| 20:4-18:2-20:4 (d5) TG | 3.90 |

Data sourced from a study utilizing the d5-TG Internal Standard Mixture I.[1]

Experimental Protocols

The following section outlines a detailed methodology for the quantification of triglycerides in human plasma using this compound as part of an internal standard mixture.

Preparation of Internal Standard Working Solution

-

Obtain the Standard Mixture : Acquire a certified internal standard mixture containing this compound, such as the "d5-TG Internal Standard Mixture I". The concentration of each component is typically around 4 µM in a solvent like toluene:methanol (1:1).[2]

-

Dilution : Depending on the expected concentration of triglycerides in the sample and the sensitivity of the mass spectrometer, the stock solution may need to be diluted. A common practice is to prepare a working solution by diluting the stock mixture with a suitable solvent (e.g., chloroform:methanol 1:1, v/v) to achieve a concentration that provides an adequate signal without saturating the detector.

Sample Preparation and Lipid Extraction (Modified Folch Method)

-

Sample Thawing : Thaw frozen plasma samples on ice to prevent degradation of lipids.

-

Aliquoting : In a clean glass tube, add a precise volume of plasma (e.g., 50 µL).

-

Spiking with Internal Standard : Add a known volume of the internal standard working solution to the plasma sample. For every 10 µg of protein in the sample, 1 µl of the internal standard mixture can be added.[1]

-

Homogenization : Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample. Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

-

Phase Separation : Add 0.5 mL of 0.9% NaCl solution (or ultrapure water) to the mixture to induce phase separation. Vortex for 1 minute and then centrifuge at a low speed (e.g., 2000 x g) for 5 minutes to separate the layers.

-

Lipid Collection : Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new clean tube.

-

Drying : Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

-

Reconstitution : Reconstitute the dried lipid extract in a solvent suitable for LC-MS analysis, such as isopropanol:acetonitrile:water (2:1:1, v/v/v). The volume of the reconstitution solvent should be chosen to achieve a concentration within the linear range of the instrument.

LC-MS/MS Analysis

-

Chromatographic Separation :

-

Column : A C18 reversed-phase column is commonly used for the separation of triglycerides.

-

Mobile Phase A : Acetonitrile/water (60/40, v/v) with 10 mM ammonium (B1175870) formate.

-

Mobile Phase B : Isopropanol/acetonitrile (90/10, v/v) with 10 mM ammonium formate.

-

Gradient : A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic triglycerides.

-

Flow Rate : A flow rate of 0.3-0.5 mL/min is common.

-

Injection Volume : 5-10 µL.

-

-

Mass Spectrometry Detection :

-

Ionization Mode : Electrospray Ionization (ESI) in positive ion mode is typically used for triglyceride analysis, often detecting ammonium adducts ([M+NH4]+).

-

Scan Type : Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting the precursor ion of the internal standard and the target triglycerides and monitoring a specific product ion for each.

-

MRM Transitions : The specific precursor-to-product ion transitions for each triglyceride and the internal standard need to be optimized. For triglycerides, the product ions often correspond to the neutral loss of a fatty acid.

-

Data Analysis and Quantification

-

Peak Integration : Integrate the peak areas of the endogenous triglycerides and the this compound internal standard in the chromatograms.

-

Calibration Curve : Prepare a series of calibration standards with known concentrations of a representative non-deuterated triglyceride and a fixed concentration of the internal standard mixture. Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration to generate a calibration curve.

-

Quantification : Determine the concentration of the target triglycerides in the samples by calculating the peak area ratio of the analyte to the internal standard and comparing it against the calibration curve.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the fundamental principle of internal standardization in lipidomics.

Caption: Experimental workflow for triglyceride quantification using a deuterated internal standard.

Caption: The principle of internal standardization for accurate lipid quantification.

References

The Gold Standard of Quantification: An In-depth Technical Guide to Deuterated Internal Standards

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, particularly within the realms of pharmaceutical development, clinical research, and bioanalysis, the demand for the highest level of accuracy and precision in quantitative analysis is paramount. This technical guide provides a comprehensive overview of the core principles, practical applications, and critical considerations for the use of deuterated internal standards, the gold standard for robust and reliable quantitative analysis, primarily by mass spectrometry.

Core Principles: Why Deuterated Standards are the Benchmark

A deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by deuterium (B1214612) (²H), a stable, non-radioactive isotope of hydrogen.[1][2] The fundamental principle behind their use is to introduce a compound that is chemically almost identical to the analyte but physically distinguishable by a mass spectrometer due to its higher mass.[3] This subtle yet significant modification allows the internal standard to serve as a reliable reference to correct for variations throughout the analytical process.[2]

Deuterated internal standards are considered the "gold standard" because their physicochemical properties are nearly identical to the unlabeled analyte.[4][5] This ensures they behave similarly during sample preparation, chromatography, and ionization.[2][3] Key advantages include:

-

Co-elution with the Analyte: The substitution of hydrogen with deuterium results in a negligible change in polarity, leading to co-elution with the unlabeled analyte during chromatographic separation. This is critical for compensating for matrix effects.[4][6]

-

Similar Extraction Recovery and Ionization Response: The deuterated standard exhibits nearly identical behavior to the analyte during sample preparation steps such as protein precipitation, liquid-liquid extraction, and solid-phase extraction.[3][4] It also experiences the same degree of ionization suppression or enhancement in the mass spectrometer's ion source.[3][6]

-

Enhanced Quantitative Accuracy and Reproducibility: By normalizing for experimental variability, deuterated internal standards significantly improve the accuracy and reproducibility of quantitative assays.[1][6]

The use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated standard, is strongly advocated by regulatory agencies like the European Medicines Agency (EMA), with over 90% of submissions to the agency incorporating them in supportive assay validations.[7]

Mitigating Analytical Challenges

The primary value of deuterated internal standards lies in their ability to mitigate common sources of error in quantitative analysis, particularly in complex biological matrices like plasma, whole blood, urine, and tissue homogenates.[3][6]

Matrix Effects: This phenomenon, caused by co-eluting endogenous components from the sample matrix, can lead to unpredictable ion suppression or enhancement of the analyte signal, compromising the accuracy of the results.[6][7] Because a deuterated internal standard co-elutes with the analyte, it experiences the same matrix effects.[6] By calculating the ratio of the analyte signal to the internal standard signal, these variations are effectively normalized.[6]

Sample Preparation Variability: Losses can occur during various sample preparation steps.[3] A deuterated internal standard, added at the beginning of the workflow, experiences the same losses as the analyte, thus providing an accurate correction.[6]

Instrumental Variability: Fluctuations in instrument performance, such as injection volume inconsistencies and ion source drift, can affect signal intensity.[8] The deuterated internal standard compensates for these variations, ensuring consistent results across different analytical runs and even different laboratories.[1]

Quantitative Data and Method Validation

The use of deuterated internal standards is a cornerstone of robust bioanalytical method validation, consistently leading to high levels of accuracy and precision.[4][9]

Table 1: Comparison of Quantitative Assay Performance with Different Internal Standard Strategies

| Parameter | No Internal Standard | Structural Analog IS | Deuterated IS |

| Precision (%CV) | 15 - 30% | 5 - 15% | < 5% |

| Accuracy (%Bias) | ± 20 - 40% | ± 10 - 20% | < 10% |

| Matrix Effect Variability | High | Moderate | Low (Compensated) |

| Regulatory Acceptance | Low | Conditional | High |

Source: Data compiled from multiple analytical chemistry guides and studies.[6][7][10]

Table 2: Typical Validation Parameters for an LC-MS/MS Assay of an Immunosuppressant in Whole Blood Using a Deuterated Internal Standard

| Validation Parameter | Acceptance Criteria | Typical Result |

| Linearity (r²) | ≥ 0.99 | > 0.995 |

| Intra-day Precision (%CV) | ≤ 15% | < 8% |

| Inter-day Precision (%CV) | ≤ 15% | < 10% |

| Intra-day Accuracy (%Bias) | ± 15% | -5% to +7% |

| Inter-day Accuracy (%Bias) | ± 15% | -8% to +9% |

| Recovery | Consistent and Precise | > 85% |

| Matrix Factor | 0.85 - 1.15 | 0.92 - 1.08 |

Source: Representative data from validated bioanalytical methods.[3][11]

Experimental Protocols

The successful implementation of deuterated internal standards relies on well-defined and validated experimental procedures.

General Protocol for Quantification of a Drug in Human Plasma using LC-MS/MS

-

Preparation of Stock and Working Solutions:

-

Prepare individual stock solutions of the analyte and the deuterated internal standard in a suitable organic solvent (e.g., methanol, DMSO) at a concentration of 1 mg/mL.[4]

-

Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution.

-

Prepare a working solution of the deuterated internal standard at a fixed concentration (e.g., 100 ng/mL in acetonitrile).[4][5]

-

-

Sample Preparation (Protein Precipitation):

-

Aliquot 100 µL of the plasma sample (calibrator, quality control, or unknown) into a microcentrifuge tube.[6]

-

Add 200 µL of the internal standard working solution to each tube.[4] This early addition is crucial to account for variability throughout the entire process.[6]

-

Vortex the mixture vigorously for 5 minutes to ensure thorough protein precipitation.[4][6]

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 5 minutes at 4°C to pellet the precipitated proteins.[4]

-

Carefully transfer the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.[3]

-

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is commonly used (e.g., Kinetex EVO C18, 50 x 3.0 mm, 5 µm).[4]

-

Mobile Phase: A gradient elution with water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both containing a small amount of an additive like formic acid, is typical.

-

Flow Rate: Typically in the range of 0.2-0.6 mL/min.[6]

-

Injection Volume: 10-20 µL.[6]

-

-

Mass Spectrometry (MS):

-

Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode is commonly used.[6]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for the analyte and its deuterated internal standard are monitored.[6]

-

-

Quantification:

-

The concentration of the analyte in the samples is determined by calculating the peak area ratio of the analyte to its deuterated internal standard and comparing it to a calibration curve constructed from the standards.[6]

-

Protocol for Assessment of Isotopic Purity

Isotopic purity refers to the percentage of the internal standard that is fully deuterated at the specified positions.[2] High isotopic purity (ideally ≥98%) is critical to prevent interference with the quantification of the analyte, especially at low concentrations.[2][12]

-

Sample Preparation: Prepare a solution of the deuterated internal standard at a suitable concentration for high-resolution mass spectrometry (HRMS) analysis.[2]

-

HRMS Analysis: Infuse the sample directly into the mass spectrometer or use a suitable chromatographic method. Acquire full-scan mass spectra in high-resolution mode to resolve the isotopic peaks.[2]

-

Data Analysis: Determine the relative abundance of the desired deuterated species compared to any unlabeled or partially labeled species.

General Protocol for Synthesis via Catalytic Reduction

This protocol outlines a general procedure for deuterating an unsaturated compound using deuterium gas.

-

Materials: Unsaturated substrate, Palladium on carbon (10 wt% Pd/C), anhydrous solvent (e.g., ethyl acetate), Deuterium gas (D₂).[13]

-

Procedure:

-

Dissolve the substrate in the anhydrous solvent within a reaction flask suitable for hydrogenation.

-

Under an inert atmosphere (e.g., Argon), carefully add the Pd/C catalyst.[13]

-

Evacuate the flask and backfill with D₂ gas (this cycle is typically repeated 3 times).[13]

-

Maintain a positive pressure of D₂ and stir the reaction vigorously at room temperature.[13]

-

Monitor the reaction progress (e.g., by TLC or LC-MS).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.[13]

-

Concentrate the filtrate under reduced pressure to yield the crude deuterated product.[13]

-

Purify as required, typically by column chromatography or recrystallization.[13]

-

Key Considerations and Potential Pitfalls

While deuterated internal standards are powerful tools, their effective use requires careful consideration of several factors.

-

Number of Deuterium Atoms: Typically, a deuterated internal standard should contain at least three deuterium atoms. This mass difference helps to prevent interference from the natural isotopic abundance of the analyte.[2][12]

-

Position of Deuterium Labels: Deuterium atoms should be placed on a chemically stable part of the molecule that does not undergo hydrogen-deuterium exchange with the solvent or during sample processing.[2][14] Avoid placing labels on heteroatoms (e.g., -OH, -NH, -SH groups).[12][14]

-

Kinetic Isotope Effect (KIE): The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This can sometimes lead to a slight change in chromatographic retention time between the analyte and the deuterated standard, known as the deuterium isotope effect.[4][9] Careful chromatographic method development is crucial to minimize this effect.[9]

-

Isotopic Purity: The presence of unlabeled analyte in the internal standard solution can lead to an overestimation of the analyte concentration.[12]

Visualizing the Workflow and Principles

Diagrams created using Graphviz (DOT language) help to illustrate the logical relationships and workflows involved in the use of deuterated internal standards.

Caption: General analytical workflow using a deuterated internal standard.

Caption: Mitigation of matrix effects using a deuterated internal standard.

Conclusion

Deuterated internal standards are indispensable tools in modern quantitative analysis, providing the foundation for highly accurate, precise, and robust methods.[4][9] Their ability to closely mimic the behavior of the target analyte throughout the analytical process makes them superior to other types of internal standards, particularly in compensating for matrix effects.[4][7] A thorough understanding of their principles, coupled with meticulous experimental design and validation, empowers researchers, scientists, and drug development professionals to generate high-quality, reliable data that can withstand regulatory scrutiny and confidently guide critical decisions in research and development.[3][9]

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 8. m.youtube.com [m.youtube.com]

- 9. benchchem.com [benchchem.com]

- 10. scispace.com [scispace.com]

- 11. texilajournal.com [texilajournal.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

Technical Guide: 20:0-20:1-20:0 TG-d5 Certificate of Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and methodologies associated with the deuterated triglyceride internal standard, 20:0-20:1-20:0 TG-d5. This internal standard is a critical tool in lipidomics research, enabling accurate quantification of triglycerides in complex biological samples through mass spectrometry-based methods.

Compound Information

This compound, also known as 1,3(d5)-dieicosanoyl-2-(11Z-eicosenoyl)-glycerol, is a synthetic triglyceride containing two arachidic acid (20:0) chains and one eicosenoic acid (20:1) chain, with five deuterium (B1214612) atoms incorporated into the glycerol (B35011) backbone. This isotopic labeling allows for its differentiation from endogenous triglycerides in mass spectrometry analysis.

Physical and Chemical Properties

| Property | Value |

| Chemical Name | 1,3(d5)-dieicosanoyl-2-(11Z-eicosenoyl)-glycerol |

| Synonyms | TG d5-(20:0/20:1(11Z)/20:0) |

| Molecular Formula | C₆₃H₁₁₅D₅O₆ |

| Formula Weight | 978.654 |

| Exact Mass | 977.94 |

| CAS Number | 958764-14-2 |

| Appearance | Solid |

| Storage | -20°C |

Certificate of Analysis Summary

Certificates of Analysis from leading suppliers confirm the identity and purity of this compound. The following table summarizes typical analytical specifications.

| Parameter | Specification | Analytical Method |

| Purity | >99% | Thin Layer Chromatography (TLC) |

| Identity | Consistent with structure | ¹H-NMR Spectroscopy, Mass Spectrometry |

| Isotopic Enrichment | Not specified (typically >98% for deuterated standards) | Mass Spectrometry |

Experimental Protocols

The following sections detail representative experimental methodologies for the analysis and application of this compound.

Lipid Extraction from Biological Samples

A common method for extracting lipids from plasma or tissue homogenates is a modified Bligh-Dyer or Folch extraction.

-

Sample Preparation: To a 100 µL aliquot of the biological sample (e.g., plasma), add a known amount of this compound in a suitable solvent (e.g., chloroform (B151607):methanol 2:1, v/v).

-

Solvent Addition: Add 2 mL of chloroform:methanol (2:1, v/v) to the sample, vortex thoroughly, and incubate for 30 minutes at room temperature.

-

Phase Separation: Add 0.5 mL of 0.9% NaCl solution, vortex, and centrifuge at 2000 x g for 10 minutes to induce phase separation.

-

Lipid Collection: Carefully collect the lower organic phase containing the lipids using a glass pipette.

-

Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in a known volume of a suitable solvent for LC-MS analysis (e.g., isopropanol:acetonitrile:water 2:1:1, v/v/v).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS is the primary technique for the quantification of triglycerides using this compound as an internal standard.

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is typically used.

-

Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate.

-

Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.

-

Gradient: A typical gradient would start at 30% B, increasing to 100% B over 15 minutes, holding for 5 minutes, and then returning to initial conditions for equilibration.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 50°C.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion for this compound is its ammonium adduct [M+NH₄]⁺. The product ions are generated from the neutral loss of one of the fatty acid chains.

-

MRM Transitions:

-

This compound (Internal Standard): The specific m/z transitions would be determined by direct infusion and optimization.

-

Endogenous Triglycerides: A list of MRM transitions for the targeted endogenous triglycerides would be created.

-

-

Data Analysis: The peak area of each endogenous triglyceride is normalized to the peak area of the this compound internal standard to correct for variations in sample preparation and instrument response.

-

Structural Confirmation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of triglycerides.

-

Sample Preparation: Dissolve a small amount of the this compound standard in deuterated chloroform (CDCl₃).

-

¹H-NMR Analysis: The proton NMR spectrum will show characteristic signals for the glycerol backbone protons and the fatty acid acyl chain protons. The absence of signals at specific positions on the glycerol backbone would confirm the location of the deuterium atoms.

-

¹³C-NMR Analysis: The carbon NMR spectrum provides information on the carbon skeleton of the molecule, confirming the presence of the different fatty acid chains and the glycerol backbone.

Visualizations

The following diagrams illustrate the structure of this compound and a typical analytical workflow.

Caption: Molecular structure of this compound.

Caption: Analytical workflow for triglyceride quantification.

The Pillar of Precision: A Technical Guide to the Storage and Stability of Deuterated Triglycerides

For Researchers, Scientists, and Drug Development Professionals

Deuterated triglycerides are invaluable tools in metabolic research and drug development, offering a non-radioactive method for tracing lipid absorption, distribution, metabolism, and excretion. Their utility, however, is fundamentally dependent on their structural and isotopic integrity. This guide provides an in-depth overview of the best practices for the storage and handling of deuterated triglycerides, alongside detailed protocols for assessing their stability to ensure the accuracy and reproducibility of experimental outcomes.

Core Principles of Storage and Handling

The stability of deuterated triglycerides is paramount for their effective use. Improper storage can lead to chemical degradation and isotopic exchange, compromising experimental results. The primary concerns are hydrolysis, oxidation, and loss of isotopic enrichment.

Recommended Storage Conditions

To mitigate degradation risks, specific storage conditions are crucial. These recommendations are summarized in the table below.

| Parameter | Condition | Rationale |

| Temperature | -20°C ± 4°C for solutions[1][2] | Reduces the rate of chemical degradation, including hydrolysis and oxidation.[3] |

| ≤ -16°C for powders (saturated only)[1] | Ensures long-term stability for solid-state saturated triglycerides.[1] | |

| Form | Solution in a suitable organic solvent | Unsaturated triglycerides are hygroscopic and prone to oxidation as powders and should be stored in solution.[1][2] |

| Solvent | Aprotic, anhydrous organic solvent (e.g., acetonitrile, DMSO)[3] | Minimizes the risk of hydrolysis. |

| Container | Glass with a Teflon-lined cap[1][2] | Prevents leaching of plasticizers and other contaminants that can occur with plastic containers.[1] |

| Atmosphere | Under an inert gas (e.g., argon or nitrogen)[1][2] | Displaces oxygen to prevent oxidation, particularly of unsaturated fatty acid chains.[1] |

| Light | Protected from light (e.g., amber vials)[4] | Prevents photolytic degradation. |

| Handling | Avoid repeated freeze-thaw cycles[3] | Minimizes the potential for degradation with each temperature change. |

| Warm to room temperature before opening powdered samples[1][2] | Prevents condensation of atmospheric moisture onto the cold powder, which can cause hydrolysis.[1][2] |

Factors Influencing Stability

Several factors can impact the stability of deuterated triglycerides. Understanding these is key to preventing degradation.

| Factor | Impact on Stability | Mitigation Strategies |

| Temperature | Elevated temperatures increase the rate of chemical degradation (hydrolysis, oxidation).[3][5] | Store at recommended low temperatures (-20°C).[1] |

| Moisture | Can lead to hydrolysis of the ester bonds, releasing free fatty acids and glycerol (B35011).[6][7] | Store in anhydrous solvents and minimize exposure to the atmosphere.[3] |

| Oxygen | Can cause oxidation of double bonds in unsaturated fatty acid chains, leading to rancidity.[6][7] | Store under an inert atmosphere.[1] The addition of antioxidants can also minimize oxidation.[6] |

| Light | Can catalyze photolytic degradation.[3] | Store in amber vials or otherwise protect from light.[4] |

| pH | Acidic or basic conditions can catalyze hydrolysis of the ester bonds.[3][6] | Use neutral, buffered solutions when in aqueous environments.[3] |

| Enzymes | Lipases can catalyze the hydrolysis of triglycerides.[6][8] | Ensure samples are stored in conditions that inhibit enzymatic activity (e.g., appropriate solvent, low temperature). |

| Isotopic Exchange | Hydrogen-Deuterium (H/D) exchange can lead to a loss of isotopic enrichment, particularly at acidic or basic sites.[3] | Store in aprotic solvents and control pH in aqueous media.[3] |

Degradation Pathways and the Deuterium Kinetic Isotope Effect

The two primary degradation pathways for triglycerides are hydrolysis and oxidation.

-

Hydrolysis: The cleavage of the ester bonds linking the fatty acids to the glycerol backbone, resulting in free fatty acids and glycerol, diacylglycerols, or monoacylglycerols.[6][9] This can be catalyzed by acids, bases, or enzymes (lipases).[6][9]

-

Oxidation: The reaction of atmospheric oxygen with the double bonds of unsaturated fatty acid chains.[7] This process can lead to the formation of various breakdown products, including aldehydes and carboxylic acids, which contribute to rancidity.[7]

Deuteration can enhance the stability of triglycerides through the kinetic isotope effect (KIE) . The carbon-deuterium (C-D) bond is stronger and has a lower ground-state energy than a carbon-hydrogen (C-H) bond.[10] Consequently, more energy is required to break a C-D bond, which can slow down metabolic or chemical reactions where C-H bond cleavage is the rate-limiting step.[10][] For deuterated triglycerides, this can translate to a reduced rate of metabolism and potentially slower degradation.[]

}

Caption: Primary degradation pathways for deuterated triglycerides.Experimental Protocols for Stability Assessment

A robust stability testing program is essential to define the shelf-life and appropriate storage conditions for deuterated triglycerides. This involves long-term, accelerated, and forced degradation studies.

Long-Term and Accelerated Stability Testing

Objective: To evaluate the stability of the deuterated triglyceride under recommended storage conditions and under stressed conditions to predict shelf-life.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the deuterated triglyceride in an appropriate anhydrous, aprotic solvent (e.g., acetonitrile).

-

Aliquot the stock solution into amber glass vials with Teflon-lined caps.

-

Purge the headspace of each vial with an inert gas (e.g., argon) before sealing.

-

-

Storage Conditions:

-

Long-Term: Store a set of samples at the recommended temperature of -20°C ± 4°C.

-

Accelerated: Store another set of samples at an elevated temperature, for example, 4°C ± 2°C or 25°C ± 2°C.

-

-

Time Points:

-

Pull samples for analysis at predetermined intervals. For example:

-

Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: 0, 1, 3, and 6 months.

-

-

-

Analysis:

-

At each time point, analyze the samples using a validated stability-indicating method, such as HPLC-MS, to quantify the parent deuterated triglyceride and any significant degradation products.

-

Assess for any changes in physical appearance (e.g., color, precipitation).

-

Forced Degradation Studies

Objective: To identify potential degradation products and pathways, and to establish the intrinsic stability of the molecule.

Methodology:

-

Sample Preparation: Prepare solutions of the deuterated triglyceride in the appropriate stress medium.

-

Stress Conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Heat the solid compound or solution at 70°C for 48 hours.

-

Photostability: Expose the solution to light according to ICH Q1B guidelines.

-

-

Analysis:

-

Analyze the stressed samples against a control sample (stored at -20°C) using HPLC-MS or other appropriate techniques.

-

Characterize any significant degradation products using high-resolution mass spectrometry (HRMS) and/or NMR.

-

Analytical Methodology: HPLC-MS

Objective: To separate and quantify the deuterated triglyceride and its degradation products.

Protocol:

-

Chromatographic System: A high-performance liquid chromatography system coupled to a mass spectrometer.

-

Column: A C18 or C30 reverse-phase column suitable for lipid analysis.

-

Mobile Phase: A gradient of solvents such as methanol, acetonitrile, and water, often with additives like ammonium (B1175870) formate (B1220265) to improve ionization.

-

Mass Spectrometry:

-

Use an electrospray ionization (ESI) source.

-

Operate in both positive and negative ion modes to detect a wide range of compounds.

-

Use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for accurate quantification of the parent compound and known degradants.

-

High-resolution MS can be used to identify unknown degradation products.[3]

-

-

Quantification: Calculate the percentage of the parent deuterated triglyceride remaining and the percentage of each degradation product formed at each time point.

Data Presentation and Interpretation

Quantitative data from stability studies should be summarized in a clear and organized manner to facilitate interpretation and comparison.

Quantitative Stability Data Log (Example)

| Time Point | Storage Condition | % Parent Compound Remaining | % Degradation Product 1 (Hydrolysis) | % Degradation Product 2 (Oxidation) | Observations |

| 0 | -20°C | 100.0 | < 0.1 | < 0.1 | Clear, colorless solution |

| 6 months | -20°C | 99.8 | < 0.1 | 0.1 | No change |

| 12 months | -20°C | 99.5 | 0.2 | 0.2 | No change |

| 6 months | 4°C | 95.2 | 2.5 | 2.1 | No change |

| 24 hours | 0.1 M HCl, 60°C | 45.7 | 53.1 | 1.2 | Slight yellowing |

Stability Testing Workflow

A systematic workflow ensures all aspects of stability are thoroughly investigated.

}

Caption: A comprehensive workflow for stability testing.By adhering to these guidelines for storage, handling, and stability testing, researchers and drug development professionals can ensure the integrity of their deuterated triglycerides, leading to more reliable and reproducible scientific outcomes.

References

- 1. benchchem.com [benchchem.com]

- 2. avantiresearch.com [avantiresearch.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. ulbld.lf1.cuni.cz [ulbld.lf1.cuni.cz]

- 9. youtube.com [youtube.com]

- 10. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

Quantitative Lipid Analysis Using 20:0-20:1-20:0 TG-d5: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of the deuterated triglyceride internal standard, 20:0-20:1-20:0 TG-d5, for precise and accurate quantitative lipid analysis. The use of stable isotope-labeled internal standards is a cornerstone of modern lipidomics, enabling robust quantification by correcting for variability throughout the analytical workflow.[1]

Introduction to this compound

This compound is a synthetic triglyceride containing two eicosanoic acid (20:0) and one eicosenoic acid (20:1) fatty acyl chains, with five deuterium (B1214612) atoms labeling the glycerol (B35011) backbone. Its chemical structure is 1,3(d5)-dieicosanoyl-2-(11Z-eicosenoyl)-glycerol. This deuteration makes it chemically analogous to its endogenous, non-labeled counterpart but distinguishable by mass spectrometry due to its higher mass.[2]

Chemical Properties:

| Property | Value |

| Chemical Name | 1,3(d5)-dieicosanoyl-2-(11Z-eicosenoyl)-glycerol |

| Molecular Formula | C₆₃H₁₁₅D₅O₆ |

| Formula Weight | 978.654 |

| Exact Mass | 977.94 |

Source: Avanti Polar Lipids[2]

The primary application of this compound is as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based lipidomics. By adding a known amount of the standard to a sample at the beginning of the workflow, it experiences the same sample preparation and analysis variations as the endogenous triglycerides being measured. This allows for accurate quantification by normalizing the signal of the analyte to the signal of the internal standard.[1]

Experimental Protocols

A robust and reproducible experimental protocol is crucial for accurate lipid quantification. The following sections detail a typical workflow for the analysis of triglycerides in plasma samples using this compound as an internal standard.

Lipid Extraction (Modified Matyash et al. Method)

This method utilizes a methyl-tert-butyl ether (MTBE)-based extraction, which is effective for a broad range of lipid classes.

Materials:

-

Plasma sample

-

Methanol (MeOH)

-

Methyl-tert-butyl ether (MTBE)

-

Ultrapure water

-

This compound internal standard solution (e.g., in chloroform:methanol 1:1, v/v)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Sample Preparation: To 60 µL of plasma in a glass tube, add 300 µL of methanol.

-

Internal Standard Spiking: Add a known amount of the this compound internal standard solution. The final concentration should be within the linear range of the assay. For example, it can be part of a mixture where its concentration is around 3.81 μM.

-

Vortexing: Vortex the mixture for 10 minutes.

-

MTBE Addition: Add 1000 µL of MTBE and shake for 30 minutes at 25°C.

-

Phase Separation: Induce phase separation by adding 190 µL of ultrapure water. Vortex and then centrifuge at 3000 x g for 10 minutes.

-

Lipid Collection: Carefully collect the upper organic phase (containing the lipids) and transfer to a new glass tube.

-

Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried lipid extract in 120 µL of a suitable solvent for LC-MS analysis, such as isopropanol:acetonitrile:water (2:1:1, v/v/v).

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)

LC Conditions:

-

Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm particle size)

-

Mobile Phase A: Acetonitrile:Water (60:40, v/v) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid

-

Mobile Phase B: Isopropanol:Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid

-

Flow Rate: 0.5 mL/min

-

Gradient:

-

0-1 min: 75% A

-

1-3.5 min: Linear gradient to 50% B

-

3.5-11.5 min: Linear gradient to 97% B

-

11.5-12.5 min: Hold at 97% B

-

12.5-14 min: Return to 75% A and re-equilibrate

-

MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. The precursor ion for triglycerides is typically the ammonium adduct [M+NH₄]⁺, and product ions correspond to the neutral loss of a fatty acid.

-

Example MRM Transition for a similar TG: For a triglyceride like TG 52:1 containing a 16:0 fatty acid, the transition could be 878.8 > 605.5 (neutral loss of the 16:0 fatty acid). Similar transitions would be set up for the analytes of interest and the this compound internal standard.

Quantitative Data and Performance

The use of a deuterated internal standard like this compound allows for the construction of a calibration curve to determine the concentration of endogenous triglycerides. While specific performance data for this standard is not widely published, the following table presents representative performance characteristics for quantitative lipid analysis using deuterated triglyceride internal standards.

| Parameter | Typical Value/Range | Description |

| Linearity (R²) | > 0.99 | The coefficient of determination for the calibration curve, indicating a strong linear relationship between concentration and response. |

| Linear Dynamic Range | 2-3 orders of magnitude | The concentration range over which the assay is linear. |

| Limit of Detection (LOD) | 1-50 pg on column | The lowest amount of analyte that can be reliably detected above the background noise. |

| Limit of Quantification (LOQ) | 5-100 pg on column | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. |

| Precision (CV%) | < 15% | The coefficient of variation, indicating the reproducibility of the measurement. |

| Accuracy (% Bias) | ± 15% | The closeness of the measured value to the true value. |

Note: These values are illustrative and should be determined for each specific assay and instrument.

Calibration Curve Construction: A calibration curve is generated by preparing a series of standards with known concentrations of the target triglyceride analyte and a constant concentration of this compound. The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration. The concentration of the analyte in unknown samples is then determined by interpolating their peak area ratios on this curve.

Visualizations

Workflow for Quantitative Lipid Analysis

Caption: Workflow for quantitative lipid analysis using an internal standard.

Triglyceride Metabolism Overview

While this compound is a synthetic standard not directly involved in signaling, it is used to quantify endogenous triglycerides that are central to lipid metabolism. The following diagram provides a simplified overview of triglyceride metabolism.

Caption: Simplified overview of triglyceride metabolism.

Conclusion

The deuterated internal standard this compound is a valuable tool for the accurate and precise quantification of triglycerides in complex biological samples. Its use within a validated experimental protocol, from lipid extraction to LC-MS analysis and data processing, is essential for obtaining reliable results in lipidomics research. This guide provides a foundational framework for researchers, scientists, and drug development professionals to implement this standard in their quantitative lipid analysis workflows.

References

An In-depth Technical Guide to Understanding the Lipid Nomenclature: TG(20:0/20:1/20:0)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the lipid nomenclature TG(20:0/20:1/20:0), including its structure, the properties of its constituent fatty acids, relevant metabolic pathways, and detailed experimental protocols for its analysis.

Decoding the Nomenclature: TG(20:0/20:1/20:0)

The nomenclature TG(20:0/20:1/20:0) designates a specific triacylglycerol (TAG), also known as a triglyceride (TG). Triglycerides are esters derived from a glycerol (B35011) backbone and three fatty acids.[1] This nomenclature provides precise information about the fatty acid composition and their attachment to the glycerol molecule.

-

TG : An abbreviation for triglyceride or triacylglycerol, indicating a glycerol backbone with three fatty acid chains attached via ester bonds.[1][2]

-

(20:0/20:1/20:0) : This part specifies the three fatty acid chains attached to the glycerol backbone. The notation "C:D" is used, where 'C' is the number of carbon atoms in the fatty acid chain and 'D' is the number of double bonds.

-

20:0 : Represents a saturated fatty acid with 20 carbon atoms and no double bonds. This is commonly known as Arachidic acid .[3]

-

20:1 : Represents a monounsaturated fatty acid with 20 carbon atoms and one double bond. This is commonly known as Eicosenoic acid .

-

The order of the fatty acids in the parenthesis corresponds to their position on the glycerol backbone, following the stereospecific numbering (sn) system.[2] Therefore, TG(20:0/20:1/20:0) specifies a triglyceride with:

-

sn-1 position : Arachidic acid (20:0)

-

sn-2 position : Eicosenoic acid (20:1)

-

sn-3 position : Arachidic acid (20:0)

This makes TG(20:0/20:1/20:0) a mixed-acid triglyceride, as it contains more than one type of fatty acid.

Visualizing the Structure of TG(20:0/20:1/20:0)

The following diagram illustrates the chemical structure of TG(sn-20:0/20:1/20:0).

Properties of Constituent Fatty Acids

The physiological and chemical properties of TG(20:0/20:1/20:0) are largely determined by its constituent fatty acids.

| Property | Arachidic Acid (20:0) | Eicosenoic Acid (20:1) |

| Systematic Name | Eicosanoic acid | (Z)-eicos-11-enoic acid (Gondoic acid) |

| Molecular Formula | C20H40O2 | C20H38O2 |

| Molecular Weight | 312.53 g/mol | 310.51 g/mol |

| Melting Point | 75.4 °C | Variable depending on isomer |

| Classification | Saturated Fatty Acid | Monounsaturated Fatty Acid |

Biological Significance and Metabolic Pathways

Triglycerides are the primary form of energy storage in animals.[4] The specific fatty acid composition of a triglyceride can influence its metabolic fate and its role in cellular processes.

Metabolic Pathways

The synthesis (lipogenesis) and breakdown (lipolysis) of triglycerides are central processes in energy metabolism.

-

Lipogenesis (Triglyceride Synthesis) : This process primarily occurs in the liver and adipose tissue.[4] Excess carbohydrates and proteins from the diet are converted into fatty acids, which are then esterified to a glycerol-3-phosphate backbone to form triglycerides. These are then stored in lipid droplets or packaged into very-low-density lipoproteins (VLDL) for transport to other tissues.

-

Lipolysis (Triglyceride Breakdown) : In times of energy demand, hormones such as glucagon (B607659) and adrenaline trigger the hydrolysis of stored triglycerides by lipases.[5] This releases free fatty acids and glycerol into the bloodstream, which can then be taken up by other tissues and oxidized to produce ATP.

Role of Arachidic and Eicosenoic Acids

-

Arachidic Acid (20:0) : As a saturated fatty acid, it is a component of cell membranes and can be a source of metabolic energy. While not as extensively studied for specific signaling roles as other fatty acids, triglycerides containing arachidic acid are known to be present in various human tissues.

-

Eicosenoic Acid (20:1) : This monounsaturated fatty acid is also a component of cell membranes and can be metabolized for energy. Some studies suggest that omega-9 fatty acids, like eicosenoic acid, may have roles in modulating inflammation and metabolic health.

The presence of a monounsaturated fatty acid at the sn-2 position, as in TG(20:0/20:1/20:0), may have specific implications for its digestion and absorption, as pancreatic lipase (B570770) preferentially hydrolyzes fatty acids at the sn-1 and sn-3 positions.

Triglyceride Metabolism Pathway

The following diagram outlines the general pathway of triglyceride metabolism.

Experimental Protocols for the Analysis of TG(20:0/20:1/20:0)